rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride
CAS No.:
Cat. No.: VC18118977
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClNO2 |
|---|---|
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | (1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO2.ClH/c14-11-9-6-8(12(15)13(9)16)10(11)7-4-2-1-3-5-7;/h1-5,8-13,15-16H,6,14H2;1H/t8-,9+,10+,11+,12-,13+;/m1./s1 |
| Standard InChI Key | SHFLCTLOIZMWLJ-FAGSWDCPSA-N |
| Isomeric SMILES | C1[C@@H]2[C@@H]([C@H]([C@H]1[C@@H]([C@@H]2O)O)N)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1C2C(C(C1C(C2O)O)N)C3=CC=CC=C3.Cl |
Introduction
Structural Analysis
Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane framework (norbornane) is a strained hydrocarbon system with two fused cyclohexane rings. The compound’s stereochemistry is defined by the rac prefix, indicating a racemic mixture of enantiomers. Key structural features include:
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Bridgehead positions (C5 and C6): The amino group at C5 and phenyl group at C6 introduce steric and electronic effects that influence reactivity .
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Diol configuration (C2 and C3): The cis-diol arrangement enhances hydrogen-bonding capacity, critical for interactions with biological targets .
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular formula | C₁₃H₁₈ClNO₂ |
| Molecular weight | 255.74 g/mol |
| Stereochemistry | rac mixture of (1R,2R,3S,4S,5R,6R) |
| Bicyclo system | [2.2.1]heptane |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of this compound involves multi-step strategies leveraging cycloaddition and stereoselective functionalization:
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Norbornene precursor: Starting from bicyclo[2.2.1]hept-2-ene, epoxidation and subsequent ring-opening yield diol intermediates .
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Amination: Introduction of the amino group at C5 via nucleophilic substitution or reductive amination .
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Phenylation: Friedel-Crafts alkylation or Suzuki coupling installs the phenyl group at C6 .
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Salt formation: Treatment with HCl yields the hydrochloride salt, improving solubility .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | 85% |
| 2 | Diol formation | H₂O, H⁺ catalysis | 78% |
| 3 | Reductive amination | NH₃, NaBH₃CN, MeOH | 65% |
| 4 | Hydrochloride salt formation | HCl (g), Et₂O | 92% |
Reactivity Profile
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Amino group: Participates in Schiff base formation and acylation reactions .
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Diol moiety: Forms boronate esters or undergoes oxidation to diketones .
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Phenyl group: Engages in electrophilic aromatic substitution (e.g., nitration) .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water: 15 mg/mL; DMSO: 50 mg/mL) .
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Stability: Degrades above 200°C; sensitive to light due to the conjugated diol system .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting point | 218–220°C (decomp.) |
| logP (octanol/water) | 1.2 ± 0.1 |
| pKa (amino group) | 9.4 |
| Target | Activity (IC₅₀/EC₅₀) | Mechanism |
|---|---|---|
| GABAₐ receptor | 12 µM | Allosteric modulation |
| COX-2 | 5.3 µM | Competitive inhibition |
| ROS scavenging | 8 µM | Free radical neutralization |
Applications in Medicinal Chemistry
Drug Design
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Scaffold optimization: The bicyclo[2.2.1]heptane core enhances metabolic stability compared to flexible analogs .
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Targeted delivery: Functionalization at C5 and C6 allows conjugation with targeting moieties (e.g., folate) .
Preclinical Studies
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